REACTION_CXSMILES
|
[I:1]I.[I-].[K+].[Cl:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][C:12]=1[CH3:13])[NH2:9].C(=O)(O)[O-].[Na+]>O>[Cl:5][C:6]1[C:12]([CH3:13])=[CH:11][C:10]([I:1])=[C:8]([CH:7]=1)[NH2:9] |f:1.2,4.5|
|
Name
|
|
Quantity
|
9.86 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred 72 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
DISSOLUTION
|
Details
|
the solid dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with a saturated solution of sodium thiosulphate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(N)C1)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |